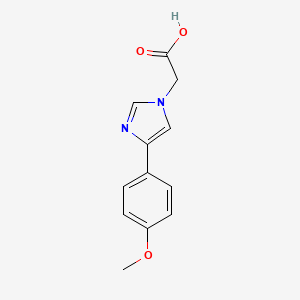

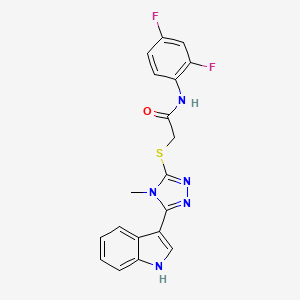

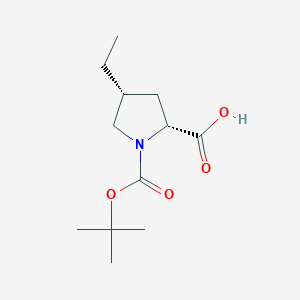

2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione

カタログ番号 B2550991

CAS番号:

182558-48-1

分子量: 278.3

InChIキー: GCRBSSLNOAXKCJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione” is a type of rhodanine-3-acetamide derivative . It is also known as “(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID HYDRATE” and has been used in various scientific studies .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines . This process results in a series of seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two carbonyl groups (C=O) and one thiocarbonyl group (C=S) .Chemical Reactions Analysis

The compound is involved in various chemical reactions, particularly as an inhibitor of aldose reductase, an enzyme involved in the reduction of glucose to sorbitol . This makes it potentially useful in the management of diabetic complications .Physical And Chemical Properties Analysis

The compound has a molecular formula of C5H6N2O2S2 and an average mass of 190.243 Da . It has a density of 1.6±0.1 g/cm3 and a molar refractivity of 46.0±0.4 cm3 . It has four hydrogen bond acceptors and one hydrogen bond donor .科学的研究の応用

- Rhodanine Derivatives : The compound belongs to the class of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives (commonly known as rhodanines). Rhodanines play a crucial role in modern organic and medicinal chemistry. Some of these compounds exhibit diverse biological activities, and many are undergoing clinical trials. The structure of rhodanine is considered privileged in medicinal chemistry .

- N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides : These compounds serve as essential building blocks for designing combinatorial libraries of rhodanine derivatives. They offer potential for developing novel drugs and therapeutic agents .

- Environmentally Friendly Synthesis : The reaction leading to the formation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides occurs in water, making it a green and sustainable process. Green chemistry principles emphasize minimizing hazardous chemicals and solvents, and water serves as an attractive medium for both scientific research and industrial applications .

Medicinal Chemistry and Drug Development

Green Chemistry Applications

作用機序

特性

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S2/c14-8-5-18-11(17)12(8)13-9(15)6-3-1-2-4-7(6)10(13)16/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRBSSLNOAXKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)

![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)